molecular formula C20H20N2O6S B3575572 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 3-NITROBENZOATE

Cat. No.: B3575572
M. Wt: 416.4 g/mol
InChI Key: VCAXIVAIXAHHOG-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an ethoxy group, a morpholine ring, and a nitrobenzoate moiety. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol reacts with a suitable phenol derivative under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is incorporated via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with morpholine.

    Carbothioylation: The carbothioyl group is added through a reaction with carbon disulfide and a suitable amine.

    Nitrobenzoate Formation: The final step involves the esterification of the phenyl derivative with 3-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The morpholine ring can enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 2,4-dinitrobenzoate
  • 2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl acetate

Uniqueness

2-Ethoxy-4-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the morpholine ring and the nitrobenzoate moiety makes it particularly interesting for medicinal chemistry and synthetic applications.

Properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S/c1-2-27-18-13-14(19(29)21-8-10-26-11-9-21)6-7-17(18)28-20(23)15-4-3-5-16(12-15)22(24)25/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAXIVAIXAHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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